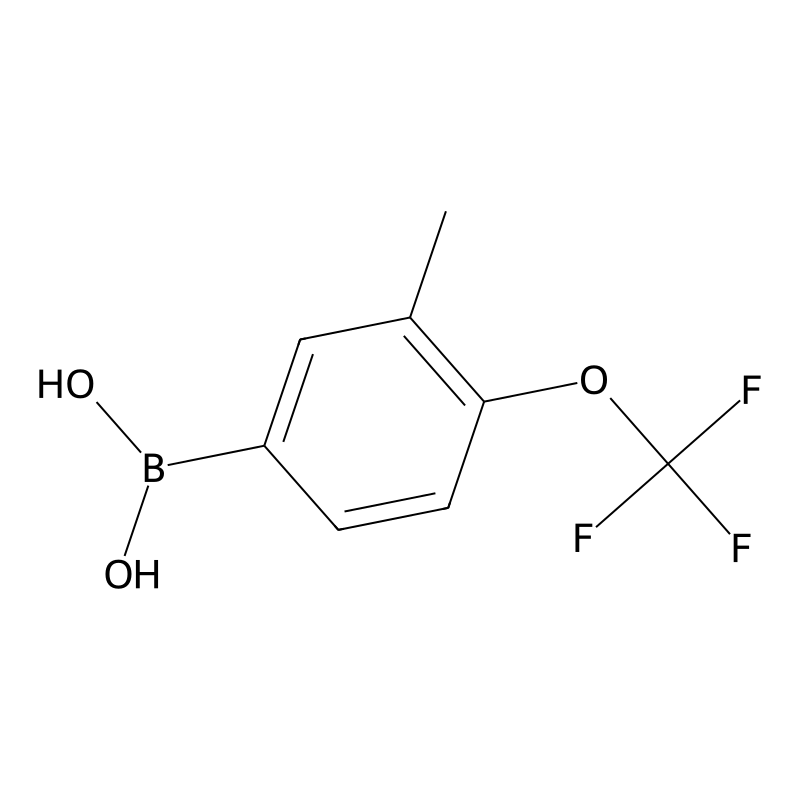

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid serves as a valuable building block for the synthesis of novel pharmaceuticals. Its structure allows it to participate in chemical reactions known as Suzuki-Miyaura couplings []. These couplings create carbon-carbon bonds, enabling the construction of complex molecules with potential therapeutic applications [].

There is some evidence suggesting (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid may act as a CYP3A4 inhibitor []. CYP3A4 is a vital enzyme involved in the metabolism of many drugs. Inhibitors of this enzyme can potentially alter how the body processes certain medications []. However, more research is required to fully understand the in vivo inhibitory effects of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid.

Molecular Structure Analysis

The key feature of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is its planar aromatic ring structure with the following substituents:

- A methyl group (CH3) at the 3rd position of the phenyl ring, introducing a slight electron-donating effect.

- A trifluoromethoxy group (OCF3) at the 4th position. This electron-withdrawing group can influence the reactivity of the boronic acid moiety.

The presence of the boronic acid group (B(OH)2) bonded directly to the phenyl ring allows this compound to participate in coupling reactions for the formation of new carbon-carbon bonds.

Chemical Reactions Analysis

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is primarily used as a reactant in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides (R-X) or triflates (R-OTf) []. A generic example is shown below:

R-X + (3-Methyl-4-(trifluoromethoxy)phenyl)B(OH)2 -> R-(3-Methyl-4-(trifluoromethoxy)phenyl) + KX + B(OH)3 (where R is an organic group and X is a halogen)

The specific reaction conditions and catalyst system employed will depend on the desired product and the nature of the organic halide coupling partner.

This boronic acid is particularly notable for its role in Suzuki-Miyaura coupling reactions, which facilitate the formation of biaryl compounds from aryl boronic acids and aryl halides using palladium catalysts. The presence of the trifluoromethoxy group may influence the reaction's efficiency and selectivity . Additionally, (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid can undergo hydrolysis to form corresponding phenolic compounds under acidic or basic conditions .

The synthesis of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid typically involves several methods:

- Direct Boronation: This method utilizes boron reagents to introduce the boronic acid functionality onto the aromatic ring.

- Suzuki Coupling: This approach employs pre-synthesized aryl halides and boronic acids to form the desired compound through palladium-catalyzed reactions .

- Functionalization of Trifluoromethyl Compounds: Starting from commercially available trifluoromethylated phenols, subsequent reactions can yield the target compound .

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid finds applications primarily in:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry: Its derivatives may be explored for developing new pharmaceuticals, especially those targeting metabolic pathways in cancer cells .

- Material Science: The compound can be used in creating functional materials through polymerization techniques involving boron chemistry.

Studies on interaction mechanisms involving (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid often focus on its binding properties with various substrates. The presence of fluorine atoms enhances hydrogen bonding interactions, which can lead to stronger complexes with biological molecules or polymers . Research also indicates that fluorinated boronic acids exhibit unique solubility profiles that affect their interactions with solvents and other chemical species.

Several compounds share structural similarities with (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid. Here are some notable examples:

The uniqueness of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid lies in its specific combination of methyl and trifluoromethoxy groups, which may confer distinct reactivity patterns not observed in other similar compounds.

Classical synthetic methodologies for boronic acid preparation have provided the foundational approaches for accessing (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid and related derivatives. These traditional methods, while often requiring harsh reaction conditions, remain valuable due to their high yields and established protocols [1] [2] [3].

Organolithium and Grignard-Based Approaches

The most established classical route involves the treatment of organometallic intermediates with borate esters [1] [2]. For (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid synthesis, this approach typically begins with halogen-metal exchange using the corresponding aryl bromide or iodide precursor. Lithium-halogen exchange reactions are performed at low temperatures (typically -78°C) using n-butyllithium or sec-butyllithium in anhydrous tetrahydrofuran [1] [4]. The resulting aryllithium intermediate is subsequently quenched with trialkyl borates such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid [1] [2].

Alternative protocols employ Grignard reagents generated through direct metal insertion or halogen-metal exchange [1] [5]. These magnesium-based organometallic intermediates demonstrate comparable reactivity with borate esters, though they typically require slightly elevated temperatures compared to organolithium counterparts [6]. The choice between lithium and magnesium-based protocols often depends on the specific substitution pattern and functional group tolerance requirements.

Transmetallation Routes

Transmetallation approaches utilizing organosilicon and organotin precursors provide alternative classical pathways [2]. Arylsilanes undergo transmetallation with boron tribromide or boron trichloride, followed by hydrolytic workup to afford boronic acids [7]. This methodology demonstrates particular utility for substrates bearing sensitive functional groups that are incompatible with strongly basic organolithium or Grignard conditions.

Similarly, organostannane intermediates participate in transmetallation reactions with various boron electrophiles [2]. While effective, these approaches are limited by the toxicity concerns associated with organotin reagents and the requirement for stoichiometric quantities of expensive transmetallating agents.

Transition Metal-Catalyzed Synthesis

Transition metal-catalyzed borylation reactions have revolutionized the synthesis of boronic acids, offering improved functional group tolerance, milder reaction conditions, and enhanced scalability compared to classical approaches [8] [9] [10].

Palladium-Catalyzed Pathways

Palladium-catalyzed borylation, commonly known as Miyaura borylation, represents the most widely employed transition metal-mediated approach for boronic acid synthesis [8] [9] [10]. This methodology involves the cross-coupling of aryl halides or pseudohalides with diboron reagents under palladium catalysis.

Standard Miyaura Borylation Conditions

The synthesis of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid via Miyaura borylation typically employs bis(pinacolato)diboron as the boron source [9] [10]. Standard reaction conditions utilize palladium catalysts such as PdCl₂(dppf) or Pd(PPh₃)₄ in conjunction with inorganic bases including potassium acetate or potassium phosphate [8] [11]. Reactions are typically conducted in polar aprotic solvents such as dimethylformamide or dioxane at temperatures ranging from 80 to 110°C [9] [12].

The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by base-assisted transmetalation with the diboron reagent and subsequent reductive elimination to generate the boronic ester product [9] [13]. Hydrolysis of the pinacol boronic ester affords the free boronic acid.

Optimized Catalyst Systems

Recent developments have focused on catalyst systems that enable borylation under milder conditions with reduced catalyst loadings [8] [11] [12]. The use of electron-rich phosphine ligands such as XPhos and SPhos has enabled borylation of challenging aryl chloride substrates at temperatures as low as 35°C with catalyst loadings of 0.5 mol% [11] [12]. These improved conditions demonstrate particular relevance for substrates bearing sensitive functional groups such as trifluoromethoxy substituents.

Alternative boron sources including tetrahydroxydiboron have been employed to directly access boronic acids without the intermediate ester hydrolysis step [14] [15]. This approach offers significant advantages for large-scale synthesis by reducing the number of process steps and eliminating the need for pinacol removal [14] [15].

Iron-Catalyzed Miyaura Borylation

Iron-catalyzed borylation has emerged as an attractive alternative to palladium-based methods, offering the advantages of earth-abundant metal catalysis and reduced cost [16] [17] [18] [19].

Catalyst Development

Recent advances in iron-catalyzed borylation employ iron(II) triflate in combination with N-heterocyclic carbene ligands such as IMes [18]. These catalyst systems demonstrate effectiveness for the borylation of aryl chlorides and triflates using specialized boron reagents such as Li[B(tBu)pin-Bpin] [18]. Reaction conditions typically involve temperatures of 60°C with catalyst loadings of 3 mol% iron and 1.5 mol% ligand [18].

The mechanism of iron-catalyzed borylation appears to proceed through radical intermediates rather than the traditional oxidative addition pathway observed with palladium catalysts [17] [18]. This mechanistic distinction enables complementary reactivity patterns and substrate scope compared to palladium-based systems.

Substrate Scope and Limitations

Iron-catalyzed borylation demonstrates good tolerance for electron-deficient aryl halides, making it potentially suitable for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid synthesis [18]. However, the substrate scope remains more limited compared to palladium systems, and yields are typically moderate (50-80%) [18] [19]. Additionally, the requirement for specialized boron reagents and careful exclusion of moisture present practical challenges for routine application.

Copper-Mediated Approaches

Copper-mediated borylation reactions offer unique advantages including mild reaction conditions, low catalyst cost, and complementary reactivity profiles compared to palladium and iron systems [20] [21] [22] [23].

Copper-Catalyzed C(sp³)-H Borylation

Recent developments in copper-catalyzed borylation include the direct functionalization of C(sp³)-H bonds using bis(catecholato)diboron under photochemical conditions [20] [22]. This methodology employs copper(II) chloride as both a catalyst and oxidant, enabling the borylation of alkyl substrates under mild conditions without the requirement for traditional oxidants [20] [22].

The mechanism involves photoinduced ligand-to-metal charge transfer to generate alkyl radicals, which subsequently undergo borylation with electrophilic bis-boryloxide species formed in situ [20] [22]. This approach demonstrates excellent functional group tolerance and regioselectivity for sterically accessible C-H bonds.

Copper-Mediated Borylative Ring Opening

Copper-catalyzed borylative ring opening of epoxides provides access to β-hydroxyboronic esters [21]. This methodology demonstrates relevance for the synthesis of functionalized boronic acid derivatives that may serve as precursors to more complex structures. The reaction proceeds under mild conditions using catalytic copper(I) complexes and demonstrates broad substrate scope with various epoxide substrates [21].

Modern Synthetic Strategies

Contemporary approaches to boronic acid synthesis emphasize sustainability, atom economy, and operational simplicity [4] [24] [25].

Direct C-H Borylation

Direct C-H borylation represents a paradigm shift in boronic acid synthesis by eliminating the need for pre-functionalized substrates [26] [27]. Iridium and rhodium catalysts enable the direct borylation of aromatic C-H bonds using diboron reagents [26] [18]. These reactions typically employ bipyridine or phenanthroline ligands and proceed through C-H activation mechanisms [26] [18].

For electron-deficient aromatics such as trifluoromethoxy-substituted substrates, C-H borylation demonstrates complementary regioselectivity compared to traditional electrophilic aromatic substitution patterns [26]. The ability to directly functionalize aromatic C-H bonds offers significant synthetic advantages for complex molecule synthesis.

Electrochemical Borylation

Electrochemical borylation has emerged as a sustainable alternative that eliminates the requirement for transition metal catalysts [28] [25]. These methods employ controlled potential electrolysis to generate reactive intermediates that facilitate C-B bond formation under mild conditions [28] [25].

Recent developments include the electrochemical synthesis of allenyl boronic esters, demonstrating the potential for accessing diverse organoboron structures through electrochemical pathways [25]. While substrate scope remains limited compared to traditional methods, electrochemical approaches offer advantages in terms of waste reduction and operational simplicity.

Flow Chemistry Applications

Flow chemistry has revolutionized boronic acid synthesis by enabling continuous processing and improved safety profiles for reactions involving reactive intermediates [4] [29]. Microreactor technology allows for precise temperature and residence time control, enabling the synthesis of sensitive boronic acids within seconds rather than hours [4].

The benefits of flow chemistry include enhanced heat and mass transfer, improved mixing, and the ability to handle hazardous intermediates safely [4] [29]. These advantages are particularly relevant for the synthesis of fluorinated boronic acids, where traditional batch processes may suffer from side reactions or decomposition pathways.

Scale-Up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid requires careful consideration of multiple factors including catalyst cost, reagent availability, waste generation, and process safety [30] [14] [15].

Economic Considerations

Catalyst cost represents a primary concern for large-scale boronic acid synthesis [14] [15]. While palladium-catalyzed methods offer excellent substrate scope and reliability, the high cost of palladium catalysts necessitates efficient catalyst recovery or the development of low-loading protocols [11] [12]. Alternative approaches using earth-abundant metals such as iron and copper offer potential cost advantages, though these systems often require specialized reagents or conditions that may offset the catalyst savings [18] [19].

Reagent cost considerations extend beyond the catalyst to include the boron source and other reaction components [14] [15]. The use of tetrahydroxydiboron instead of bis(pinacolato)diboron offers significant cost savings by eliminating the need for pinacol recovery and reducing waste generation [14] [15]. Industrial implementations have demonstrated 47% cost reductions through process optimization and reagent selection [14] [15].

Process Optimization

Large-scale boronic acid synthesis requires optimization of reaction parameters to maximize productivity while minimizing costs and environmental impact [30] [31] [14]. Process intensification strategies include the use of continuous flow reactors, which enable improved heat and mass transfer while reducing reaction times and equipment footprint [4] [29].

Temperature and pressure optimization becomes critical for large-scale operations due to energy costs and safety considerations [31] [14]. The development of catalytic systems that operate at lower temperatures reduces energy requirements and improves process economics [11] [12].

Waste Minimization and Environmental Impact

Industrial boronic acid synthesis must address waste generation and environmental impact concerns [14] [15]. Atom-economical processes that minimize byproduct formation are essential for sustainable large-scale production [15]. The direct synthesis of boronic acids using tetrahydroxydiboron eliminates organic waste from pinacol ester hydrolysis [14] [15].

Solvent selection and recovery represent additional considerations for industrial processes [30] [14]. The use of aqueous or biphasic reaction systems can reduce organic solvent requirements and simplify product isolation [32] [15].

Quality Control and Product Specification

Industrial synthesis requires robust analytical methods for quality control and product specification [30] [33]. Boronic acids are prone to dehydration and anhydride formation, which can complicate analysis and quantification efforts [2] [34]. The development of stable formulations and appropriate storage conditions is essential for commercial viability [30] [33].

Impurity profiles must be carefully controlled in industrial synthesis, particularly for pharmaceutical applications where boronic acid derivatives serve as active pharmaceutical ingredients or key intermediates [30] [35]. Trace metal contamination from catalysts requires monitoring and control to meet regulatory specifications [30].